molecular formula C11H14N4O2 B5869110 ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Cat. No. B5869110
M. Wt: 234.25 g/mol
InChI Key: LUDDDZPTSZOSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate, also known as DMPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPA is a heterocyclic compound that contains a triazole ring and a pyrimidine ring. It has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is not fully understood. However, studies have suggested that ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate may exert its biological activities by inhibiting specific enzymes or pathways. For example, ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects
ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to exhibit various biochemical and physiological effects. For example, ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to induce apoptosis, a type of programmed cell death, in cancer cells. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has also been found to inhibit cell proliferation and migration. In addition, ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to modulate the immune response by increasing the production of cytokines. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate in lab experiments is its broad range of biological activities. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be used to study various biological processes, including cell proliferation, apoptosis, and immune response. Another advantage of using ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is its relative ease of synthesis. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be synthesized in a few steps using readily available starting materials. However, one limitation of using ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is its low solubility in water. This can make it difficult to prepare solutions of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate for use in experiments. In addition, the mechanism of action of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate. Another area of research is the elucidation of the mechanism of action of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate. Understanding the mechanism of action of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can provide insights into its biological activities and potential therapeutic applications. Another area of research is the development of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate derivatives with improved solubility and biological activity. Finally, future research can focus on the in vivo efficacy and toxicity of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate in animal models. This can provide important information on the potential use of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate involves the reaction of 2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution to yield ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate as the final product. The yield of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

Ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has been found to exhibit various biological activities, making it a promising candidate for scientific research. One of the most notable applications of ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is its antitumor activity. Studies have shown that ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1. In addition, ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has antibacterial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

ethyl 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-17-10(16)6-9-13-11-12-7(2)5-8(3)15(11)14-9/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDDDZPTSZOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

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